molecular formula C14H10O5 B14077426 2,4,7-Trihydroxy-5-methoxy-9H-fluoren-9-one CAS No. 560096-22-2

2,4,7-Trihydroxy-5-methoxy-9H-fluoren-9-one

Cat. No.: B14077426
CAS No.: 560096-22-2
M. Wt: 258.23 g/mol
InChI Key: DILPYVBUOBXTTA-UHFFFAOYSA-N
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Description

9H-Fluoren-9-one, 2,4,7-trihydroxy-5-methoxy- is a derivative of fluorenone, a compound known for its bright fluorescent yellow color. This compound is notable for its unique structure, which includes multiple hydroxyl and methoxy groups. It has been isolated from the plant Dendrobium chrysotoxum, a member of the Dendrobium genus, which is used in traditional Chinese medicine .

Preparation Methods

The synthesis of 9H-Fluoren-9-one, 2,4,7-trihydroxy-5-methoxy- typically involves the isolation from natural sources such as Dendrobium chrysotoxum. The compound can be extracted using various chromatographic techniques, followed by structural elucidation using spectroscopic methods

Chemical Reactions Analysis

9H-Fluoren-9-one, 2,4,7-trihydroxy-5-methoxy- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

9H-Fluoren-9-one, 2,4,7-trihydroxy-5-methoxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of 9H-Fluoren-9-one, 2,4,7-trihydroxy-5-methoxy- involves its interaction with cellular components, leading to cytotoxic effects. The compound likely targets specific molecular pathways involved in cell proliferation and survival, although the exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar compounds to 9H-Fluoren-9-one, 2,4,7-trihydroxy-5-methoxy- include other fluorenone derivatives such as:

  • Dendroflorin
  • Denchrysan A
  • 2,4,5,7-Tetranitrofluorenone

These compounds share structural similarities but differ in their specific substituents and biological activities. The presence of multiple hydroxyl and methoxy groups in 9H-Fluoren-9-one, 2,4,7-trihydroxy-5-methoxy- makes it unique and potentially more reactive in certain chemical and biological contexts .

Properties

CAS No.

560096-22-2

Molecular Formula

C14H10O5

Molecular Weight

258.23 g/mol

IUPAC Name

2,4,7-trihydroxy-5-methoxyfluoren-9-one

InChI

InChI=1S/C14H10O5/c1-19-11-5-7(16)3-9-13(11)12-8(14(9)18)2-6(15)4-10(12)17/h2-5,15-17H,1H3

InChI Key

DILPYVBUOBXTTA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1C3=C(C2=O)C=C(C=C3O)O)O

Origin of Product

United States

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